Sodium 5-bromo-2-fluorobenzene-1-sulfinate
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Overview
Description
Sodium 5-bromo-2-fluorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H3BrFNaO2S and a molecular weight of 261.04 g/mol . This compound is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-bromo-2-fluorobenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2-fluorobenzene. This process can be carried out using various sulfonating agents under controlled conditions to ensure the selective introduction of the sulfonate group at the desired position on the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale sulfonation reactions followed by purification steps to isolate the desired product. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-bromo-2-fluorobenzene-1-sulfinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, leading to the formation of different sulfur-containing products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfur-containing compounds .
Scientific Research Applications
Sodium 5-bromo-2-fluorobenzene-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It may be used in biochemical studies to investigate the effects of sulfonate-containing compounds on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 5-bromo-2-fluorobenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in various non-covalent interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-bromo-5-fluorobenzene-1-sulfinate: Similar in structure but with different positional isomerism.
Sodium 4-bromo-2-fluorobenzene-1-sulfinate: Another positional isomer with distinct chemical properties.
Uniqueness
Sodium 5-bromo-2-fluorobenzene-1-sulfinate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .
Biological Activity
Sodium 5-bromo-2-fluorobenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and comparative data with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C6H4BrFNaO2S, with a molecular weight of approximately 253.06 g/mol. The compound features a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring, along with a sulfinate group, which enhances its solubility and reactivity in biological systems.
Research indicates that this compound may interact with various biomolecules, potentially leading to enzyme inhibition or receptor binding. These interactions are crucial pathways in drug development. The sulfonate group can enhance bioavailability, making it a candidate for further investigation in therapeutic applications.
Antimicrobial Properties
Compounds similar to this compound have been studied for their antimicrobial properties. For instance, sulfonated aromatic compounds have shown efficacy against various bacterial strains due to their ability to disrupt cellular processes. Specific studies have demonstrated that related compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Similar compounds have been shown to inhibit cell growth in various human cancer cell lines. For example, brominated phenolic compounds have demonstrated cytotoxic effects against human cervical carcinoma (HeLa) and colorectal carcinoma (HCT-116) cell lines . The mechanisms often involve the induction of apoptosis and disruption of angiogenic signaling pathways.
Table 1: Comparative Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | TBD | Induction of apoptosis |
Sodium 4-bromo-5-fluoro-2-methylbenzene-1-sulfinate | HCT-116 | TBD | Inhibition of cell proliferation |
Bromophenol derivative | A549 | 4.29 ± 0.79 | ROS-mediated apoptosis |
Study on Enzyme Inhibition
A study focusing on the inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, revealed that brominated compounds can selectively inhibit MAO-B activity. This suggests that this compound may also possess similar inhibitory properties, potentially contributing to neuroprotective effects .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to specific protein targets associated with bacterial growth inhibition. Such studies help elucidate the compound's mechanism of action at the molecular level .
Properties
CAS No. |
1501031-23-7 |
---|---|
Molecular Formula |
C6H3BrFNaO2S |
Molecular Weight |
261.05 g/mol |
IUPAC Name |
sodium;5-bromo-2-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H4BrFO2S.Na/c7-4-1-2-5(8)6(3-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
PNBRQPQNYVSPND-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
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